molecular formula C41H68O5 B1243260 [(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Cat. No.: B1243260
M. Wt: 641 g/mol
InChI Key: JLJZWBKQVKCOJP-GZAZVFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate 1-Oleoyl-2-eicosapentaenoyl-sn-glycerol , is a type of diacylglycerol. Diacylglycerols are glycerol molecules bonded to two fatty acid chains. This specific compound contains one oleic acid (18:1(9Z)) and one eicosapentaenoic acid (20:5(5Z,8Z,11Z,14Z,17Z)) chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is often catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective esterification of the desired fatty acids .

Industrial Production Methods

Industrial production of diacylglycerols, including This compound , often employs enzymatic processes due to their specificity and efficiency. The use of immobilized lipases in a continuous flow reactor is a common method, allowing for the large-scale production of these compounds with high purity .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate: has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Investigated for its role in cellular signaling and membrane dynamics.

    Medicine: Explored for its potential anti-inflammatory and cardioprotective effects due to the presence of eicosapentaenoic acid.

    Industry: Utilized in the formulation of functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of [(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate involves its role as a second messenger in cellular signaling pathways. It activates protein kinase C, which in turn regulates various cellular processes such as gene expression, cell proliferation, and apoptosis. The eicosapentaenoic acid component also contributes to anti-inflammatory effects by modulating the production of eicosanoids .

Comparison with Similar Compounds

Properties

Molecular Formula

C41H68O5

Molecular Weight

641 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-19,21-22,24,28,30,39,42H,3-4,6,8-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3/b7-5-,13-11-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1

InChI Key

JLJZWBKQVKCOJP-GZAZVFSZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 2
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[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

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